
Drosocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Drosocin, also known as this compound, is a useful research compound. Its molecular formula is C201H321N67O51 and its molecular weight is 2198.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to Drosocin
This compound is a proline-rich antimicrobial peptide (PrAMP) derived from the fruit fly Drosophila melanogaster. It plays a crucial role in the innate immune response of these insects by providing protection against bacterial infections. The peptide is encoded in the Drosophila genome and exhibits significant antibacterial activity, particularly by inhibiting protein synthesis in bacteria through its interaction with the ribosome. This article delves into the various applications of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic uses.
Key Findings
- Binding and Inhibition : this compound binds to ribosomes and inhibits translation termination by sequestering release factors associated with the ribosome .
- Mutant Variants : Studies have identified mutant variants of this compound with enhanced antibacterial properties compared to the wild-type peptide. These mutants demonstrate superior activity against various bacterial strains .
- O-Glycosylation : The O-glycosylation of this compound at threonine 11 enhances its antimicrobial activity and influences its cellular uptake and interaction with ribosomes .
Antimicrobial Research
This compound has garnered attention as a potential template for developing new antibiotics due to its unique mechanism of action. Researchers are exploring its properties to create novel antimicrobial agents that could combat antibiotic-resistant bacteria.
Case Study: Antibiotic Development
A study conducted by scientists at the University of Illinois Chicago demonstrated that this compound can be produced in bacterial cells, where it effectively induces self-destruction in these cells. This finding opens avenues for engineering antibiotic peptides that leverage this compound's mechanism while enhancing efficacy through structural modifications .
Immunological Studies
This compound is essential for studying innate immunity in Drosophila. Its expression is induced during bacterial infections, highlighting its role in the immune response. Research has shown that hemocytes (blood cells) promote the expression of this compound, which is critical for survival after infections with pathogens like Enterobacter cloacae .
Case Study: Immune Response
In experiments involving CRISPR-based this compound null mutants, researchers found that the absence of this compound led to increased mortality rates following bacterial infections, underscoring its importance in immune defense mechanisms .
Potential Therapeutic Uses
Given its potent antibacterial properties and unique mechanism of action, this compound holds promise for therapeutic applications:
- Antibiotic Development : By understanding how this compound interacts with bacterial ribosomes, researchers aim to design new antibiotics that can effectively target resistant strains.
- Immunomodulation : The peptide's role in modulating immune responses makes it a candidate for therapies aimed at enhancing host defenses against infections.
Comparative Data Table
Feature | This compound | Apidaecin |
---|---|---|
Source Organism | Drosophila melanogaster | Honeybees |
Mechanism of Action | Inhibits translation termination | Inhibits translation termination |
Glycosylation | O-glycosylated at threonine 11 | Not glycosylated |
Ribosome Binding Site | Polypeptide exit tunnel | Polypeptide exit tunnel |
Antibacterial Spectrum | Broad (various Gram-negative) | Broad (various Gram-positive) |
Analyse Chemischer Reaktionen
O-Glycosylation and Structural Modifications
Drosocin is post-translationally modified by O-glycosylation at threonine 11 (Thr11), a critical modification enhancing its antimicrobial efficacy. The glycosylation involves the attachment of α-d-GalNAc (N-acetylgalactosamine) or α-d-GlcNAc (N-acetylglucosamine) moieties, which directly influence its interactions with bacterial ribosomes .
Key Findings :
-
Conformational Changes : NMR studies reveal that glycosylation induces subtle structural shifts, extending the Thr11 region while tightening downstream turns (e.g., residues 17–18) . Despite this, the peptide retains a predominantly random-coil conformation in aqueous solution .
-
Ribosomal Interactions : The α-d-GalNAc modification forms hydrogen bonds with U2609 of the 23S rRNA, disrupting the canonical U2609-A752 base pair in E. coli ribosomes . This interaction is absent in non-glycosylated variants, explaining their reduced activity .
Mechanism of Translation Inhibition
This compound inhibits bacterial protein synthesis by stalling ribosomes during translation termination. Structural and biochemical studies highlight its dual mechanism:
Ribosome Binding and RF1 Trapping
-
Binding Site : this compound occupies the ribosomal exit tunnel, interacting with ribosomal proteins uL4 and uL22 via hydrogen bonds (e.g., Tyr6 and Arg9 with uL22) .
-
Termination Arrest : The C-terminal Arg18 of this compound binds Gln235 of the GGQ motif in release factor RF1, preventing its dissociation post-polypeptide release . Mutation of Arg18 to alanine abolishes activity .
Impact of Glycosylation on Activity
Derivative | Glycosylation Type | IC₅₀ (μM) | Maximum Inhibition (%) |
---|---|---|---|
Dro1 (modified) | α-d-GalNAc | 78 ± 13 | 60 |
Dro (unmodified) | None | >150 | 20 |
Api137 (control) | N/A | N/A | 40 |
Data from in vitro translation assays using firefly luciferase mRNA .
Critical Residues and Mutations
-
N-Terminal Residues : Deletion of the first five residues (GKPRP) abolishes activity, likely due to disrupted interactions with G1259 and U1258 of the 23S rRNA .
-
U2609 and A752 Mutations : Ribosomal mutations at these nucleotides reduce glycosylated this compound’s efficacy but do not affect unmodified this compound, confirming the glycosylation’s role in base-pair disruption .
Toeprinting Assay Results
-
RF1 Dependency : this compound stalls ribosomes at stop codons in the presence of RF1, with stalling intensity increasing tenfold with RF1 concentration .
-
RF2 Resistance : Weak stalling with RF2 correlates with an A246T mutation in E. coli RF2, conferring partial resistance .
Comparative Analysis with Other PrAMPs
This compound’s mechanism parallels apidaecin (Api137) in trapping RF1 but diverges due to glycosylation-enhanced ribosomal interactions . Unlike type I PrAMPs (e.g., Bac7), this compound’s IC₅₀ is higher (78 μM vs. <1 μM), reflecting its distinct binding kinetics .
Structural Insights from Cryo-EM Studies
Cryo-EM structures (2.0–2.8 Å resolution) reveal:
-
Ribosomal Complexes : this compound binds 70S ribosomes with RF1 or 50S subunits, inducing a skewed conformation in 23S rRNA .
-
Sugar-rRNA Contacts : The α-d-GalNAc moiety forms three hydrogen bonds with U2609 (C3-OH to N3/O2; C4-OH to O4), critical for activity .
Implications for Antimicrobial Development
The glycosylation-dependent mechanism suggests that synthetic this compound analogs could target ribosomes with unpaired U2609-A752 regions (e.g., Mycobacterium tuberculosis) . Engineering glycosylation patterns may enhance specificity against resistant pathogens.
This synthesis of structural, biochemical, and functional data underscores this compound’s unique chemical profile and its potential as a template for next-generation antimicrobials .
Eigenschaften
CAS-Nummer |
149924-99-2 |
---|---|
Molekularformel |
C201H321N67O51 |
Molekulargewicht |
2198.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C98H160N34O24/c1-6-53(4)75(86(147)116-58(20-9-35-110-95(101)102)77(138)124-74(52(2)3)94(155)156)125-84(145)71-28-17-41-129(71)90(151)61(22-11-37-112-97(105)106)118-81(142)68-25-15-43-131(68)92(153)64(46-56-48-109-51-114-56)121-79(140)65(49-133)122-87(148)76(54(5)135)126-85(146)72-29-18-42-130(72)91(152)62(23-12-38-113-98(107)108)119-82(143)69-26-16-44-132(69)93(154)66(50-134)123-78(139)63(45-55-30-32-57(136)33-31-55)120-83(144)70-27-14-40-128(70)89(150)60(21-10-36-111-96(103)104)117-80(141)67-24-13-39-127(67)88(149)59(19-7-8-34-99)115-73(137)47-100/h30-33,48,51-54,58-72,74-76,133-136H,6-29,34-47,49-50,99-100H2,1-5H3,(H,109,114)(H,115,137)(H,116,147)(H,117,141)(H,118,142)(H,119,143)(H,120,144)(H,121,140)(H,122,148)(H,123,139)(H,124,138)(H,125,145)(H,126,146)(H,155,156)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t53-,54+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1 |
InChI-Schlüssel |
NRRWQFGMQBIGRJ-AXGRSTHOSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN |
Key on ui other cas no. |
149924-99-2 |
Sequenz |
GKPRPYSPRPTSHPRPIRV |
Synonyme |
drosocin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.